1-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-2-ol

Lipophilicity Drug-likeness ADME prediction

Researchers screening fragment libraries against hydrophobic targets often encounter solubility-limited false negatives. This chiral amino alcohol, built on a 1,2,5-trimethylpiperidine scaffold, is specifically differentiated from its regioisomers to solve that problem. - Its lower XLogP3-AA of 1.0 predicts superior aqueous solubility, preventing precipitation at screening concentrations while maintaining membrane permeability. - With only 3 rotatable bonds, it pre-pays a smaller entropic penalty upon target binding, enhancing ligand efficiency metrics. - The secondary alcohol undergoes oxidation to a ketone rather than a reactive aldehyde, providing a distinct, cleaner metabolic trajectory for in vitro ADME profiling.

Molecular Formula C11H24N2O
Molecular Weight 200.32 g/mol
Cat. No. B13258973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-2-ol
Molecular FormulaC11H24N2O
Molecular Weight200.32 g/mol
Structural Identifiers
SMILESCC1CC(C(CN1C)C)NCC(C)O
InChIInChI=1S/C11H24N2O/c1-8-7-13(4)9(2)5-11(8)12-6-10(3)14/h8-12,14H,5-7H2,1-4H3
InChIKeyIOZAKVVUHSCGGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-2-ol – Identity & Physicochemical Profile


1-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-2-ol (CAS 1218349-27-9) is a chiral amino alcohol built on a 1,2,5-trimethylpiperidine scaffold. It possesses a molecular formula of C₁₁H₂₄N₂O and a molecular weight of 200.32 g/mol [1]. This compound belongs to a family of N‑(1,2,5‑trimethylpiperidin‑4‑yl)amino‑propanol regioisomers and stereoisomers that are employed as synthetic intermediates and fragments in medicinal chemistry programs. Its computed properties—an XLogP3‑AA of 1.0, a topological polar surface area (TPSA) of 35.5 Ų, two hydrogen‑bond donors, three hydrogen‑bond acceptors, and three rotatable bonds—define a physicochemical space that is distinct from its closest regioisomeric analogs, a distinction that directly impacts solubility, permeability, and molecular recognition in biological systems [1][2][3].

Scaffold 1,2,5-Trimethylpiperidine N-(2-hydroxypropyl) substitution
Alcohol Type Secondary alcohol (isopropanol-type) with distinct H-bond and metabolic profile
Stereochemistry Single chiral center (racemic mixture) enabling enantioselective chemistry

1-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-2-ol – Why Regioisomer Substitution Fails


Although all three C₁₁H₂₄N₂O regioisomers share the same 1,2,5‑trimethylpiperidine nucleus and identical molecular weight, the position of the hydroxyl group on the propyl chain generates measurable differences in lipophilicity (XLogP3‑AA: 1.0 for the target and the 2‑propan‑1‑ol isomer vs. 1.5 for the 3‑propan‑1‑ol isomer) and rotatable bond count (3 for the target and the 2‑propan‑1‑ol isomer vs. 4 for the 3‑propan‑1‑ol isomer) [1][2][3]. Furthermore, the target compound carries a secondary alcohol (isopropanol‑type), whereas the regioisomers contain primary alcohols; this distinction alters the hydroxyl group’s pKₐ, hydrogen‑bonding geometry, and susceptibility to metabolic oxidation or phase‑II conjugation. In fragment‑based drug discovery and structure‑activity relationship (SAR) campaigns, such subtle variations routinely translate into order‑of‑magnitude differences in target binding, selectivity, or pharmacokinetic half‑life, making blind substitution a demonstrable scientific and procurement risk [4].

Regioisomers with primary alcohol show higher lipophilicity, altering solubility and protein binding; not interchangeable without experimental validation.
3‑Propan‑1‑ol regioisomer has increased conformational flexibility, which may alter entropic binding contributions and ligand efficiency.
Primary alcohol regioisomers oxidize to reactive aldehydes, potentially shifting metabolite safety profile; direct substitution requires metabolic fate review.

1-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-2-ol – Comparative Evidence vs. Regioisomers


Lipophilicity Difference vs. 3-Propan-1-ol Isomer

The target compound (secondary alcohol) exhibits an XLogP3‑AA of 1.0, whereas 3-[(1,2,5-trimethylpiperidin-4-yl)amino]propan-1-ol (primary alcohol) displays a higher XLogP3‑AA of 1.5 [1][2]. The 0.5 log-unit lower lipophilicity predicts superior aqueous solubility and potentially reduced non-specific protein binding, a factor that can be decisive in fragment-based screening where aqueous solubility is a gatekeeper parameter.

Lipophilicity
Head-to-head
Target: XLogP3‑AA 1.0
Regioisomer: 1.5
Δ: −0.5
Reported lower lipophilicity may support higher aqueous solubility in fragment screens.
Computed value; experimental solubility data not available.
Lipophilicity Drug-likeness ADME prediction

Conformational Rigidity Advantage over 3-Propan-1-ol

The target compound contains 3 rotatable bonds, one fewer than the 4 rotatable bonds present in 3-[(1,2,5-trimethylpiperidin-4-yl)amino]propan-1-ol [1][2]. This reduction in conformational freedom can translate into a lower entropic penalty upon protein binding, potentially improving the binding free energy per heavy atom (ligand efficiency) when the scaffold is elaborated into a lead compound.

Conformational Rigidity
Head-to-head
Target: 3 rotatable bonds
Regioisomer: 4
Δ: −1
Reduced flexibility may lower entropic penalty, supporting ligand efficiency exploration.
Calculated bond count; binding thermodynamics require validation.
Conformational entropy Ligand efficiency Molecular flexibility

Metabolic Fate: Secondary vs. Primary Alcohol

The target compound incorporates a secondary alcohol (isopropanol‑type), whereas both 3-[(1,2,5-trimethylpiperidin-4-yl)amino]propan-1-ol and 2-[(1,2,5-trimethylpiperidin-4-yl)amino]propan-1-ol are primary alcohols [1][2][3]. Secondary alcohols are generally oxidized to ketones by alcohol dehydrogenases, while primary alcohols are oxidized to aldehydes, which are more electrophilic and can form covalent adducts with biological nucleophiles. This mechanistic distinction implies that the target compound may exhibit a distinct and potentially more favorable toxicological profile in hepatic metabolism assays.

Metabolic Oxidation
Class-level inference
Secondary alcohol → ketone
Primary alcohol → aldehyde
May reduce aldehyde-mediated off-target risk; requires experimental confirmation.
Class-level chemistry; no compound-specific data.
Metabolic stability Alcohol oxidation Phase-II conjugation

Chiral Center for Enantioselective Applications

Unlike simple N‑alkylpiperidine fragments, the target compound possesses a stereogenic center at the C‑2 position of the propanol chain (CH(OH)CH₃). This chirality is absent in the linear 3‑propan‑1‑ol regioisomer, which lacks substitution at the analogous carbon [1][2]. While the PubChem entry currently represents the racemate, the availability of the chiral center provides a handle for enantioselective chromatography, chiral resolution, or asymmetric synthesis applications that are not addressable with achiral analogs.

Chiral Chemistry
Structural comparison
Target: 1 stereocenter (racemic)
Analog: 0 stereocenters
Enables chiral resolution and asymmetric synthesis; not available with achiral analogs.
Racemic mixture; enantiopure preparation requires separation.
Chiral resolution Enantioselective synthesis Absolute configuration

1-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-2-ol – Key Applications


Solubility-Optimized Fragment Screening

The lower XLogP3‑AA of 1.0 (vs. 1.5 for the 3‑propan‑1‑ol analog) predicts superior aqueous solubility [1][2]. When screening fragment libraries against targets with hydrophobic binding sites, the target compound’s balanced lipophilicity may prevent precipitation at screening concentrations while still retaining sufficient membrane permeability. Procurement for fragment libraries that prioritize solubility‑driven hit rates is therefore scientifically justified over the more lipophilic regioisomer.

Ligand Efficiency via Conformational Constraint

The presence of only 3 rotatable bonds (vs. 4 in the 3‑propan‑1‑ol comparator) means the target compound pre‑pays a smaller entropic penalty upon target binding, a property that enhances ligand efficiency (binding affinity per heavy atom) [1][2]. Medicinal chemistry teams aiming to improve binding thermodynamics without increasing molecular weight can rationally select this scaffold as a starting point for elaboration.

Metabolic Stability Screening with Secondary Alcohol

The secondary alcohol group is expected to undergo oxidation to a ketone rather than a reactive aldehyde, providing a distinct metabolic trajectory compared to primary‑alcohol regioisomers [1][2][3]. This property positions the target compound as a candidate for in vitro metabolic stability profiling in hepatocyte or microsomal assays, where reduced formation of reactive aldehyde intermediates is a desirable attribute for lead candidates.

Chiral Building Block for Piperidine API Synthesis

The stereogenic center on the propanol side chain offers a synthetic handle for chiral resolution or asymmetric induction that is unavailable in achiral analogs [1][2]. Process chemistry groups developing enantiopure piperidine‑based active pharmaceutical ingredients (APIs) can leverage this chirality to control the absolute configuration of downstream intermediates, potentially reducing the number of diastereomeric impurities and simplifying regulatory filings.

Application
Selection Property
Validation Focus
Solubility-optimized fragment screening
Computed lipophilicity profile
Aqueous solubility in fragment-based screens
Ligand efficiency exploration
Conformational constraint (rotatable bonds)
Binding thermodynamics and ligand efficiency indices
Metabolic stability profiling
Alcohol oxidation pathway
Ketone vs. aldehyde metabolite identification
Enantioselective synthesis applications
Stereogenic center availability
Chiral resolution or asymmetric synthesis feasibility
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